2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide
Overview
Description
The compound “2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide” has a CAS Number of 1095624-26-2 . It has a molecular weight of 286.4 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2OS/c1-11-7-8-15(13(17)9-11)20-10-16(19)18-14-6-4-3-5-12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 286.4 . Its exact mass is 336.06023472 g/mol . It has a complexity of 460 , and its topological polar surface area is 123 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Enzyme Inhibitory Potential
Research has explored the enzyme inhibitory potential of compounds related to 2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide. For instance, studies on sulfonamides with benzodioxane and acetamide moieties showed substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE) (Abbasi et al., 2019).
Molecular Structure Analysis
Investigations into the crystal structures of similar compounds have provided insights into their molecular conformation, such as the folding about the methylene C atom and the inclinations between the pyrimidine and benzene rings (Subasri et al., 2016).
Antiviral Activity
A study on a related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, revealed its potential as an antiviral agent, particularly against SARS-CoV-2. This research involved quantum chemical analysis and molecular docking (Mary et al., 2020).
Antimicrobial Activity
Various derivatives of compounds structurally related to this compound have been synthesized and shown to possess antimicrobial properties. For instance, studies on N-substituted sulfanilamide derivatives highlighted their potential antibacterial and antifungal activities (Lahtinen et al., 2014).
Virucidal Activity
Derivatives like 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have shown effectiveness in reducing viral replication, indicating potential virucidal properties (Wujec et al., 2011).
Drug Synthesis and Evaluation
Studies involving the synthesis and pharmacological evaluation of derivatives of such compounds have been conducted, focusing on their potential as drug-like molecules for treating various ailments (Siddiqui et al., 2014).
Properties
IUPAC Name |
2-(2-amino-4-methylphenyl)sulfanyl-N-(2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-7-8-15(13(17)9-11)20-10-16(19)18-14-6-4-3-5-12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEXLQWTICFATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)NC2=CC=CC=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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